molecular formula C19H21N5O3S B2715780 ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate CAS No. 893927-86-1

ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate

Cat. No.: B2715780
CAS No.: 893927-86-1
M. Wt: 399.47
InChI Key: GWFQJJIYMXCEAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position of the pyrazole ring and a sulfanyl-acetamido-ethyl acetate side chain. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological relevance, including antitumor and kinase inhibitory activities . The compound’s synthesis likely involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidinone intermediates and α-chloroacetamide derivatives, as seen in analogous syntheses .

Properties

IUPAC Name

ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-17(26)9-20-16(25)10-28-19-14-8-23-24(18(14)21-11-22-19)15-6-5-12(2)7-13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFQJJIYMXCEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production .

Scientific Research Applications

Structural Components

ComponentDescription
Pyrazolo[3,4-d]pyrimidine scaffoldKnown for various biological activities
Sulfanyl groupEnhances biological interactions
Acetamido moietyContributes to lipophilicity and bioavailability

Anticancer Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Many derivatives have been shown to induce apoptosis in cancer cells at low micromolar concentrations. For instance, related compounds have demonstrated IC50 values as low as 2.24 µM against lung cancer cells (A549) .
  • Kinase Inhibition : Certain pyrazolo[3,4-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. This inhibition is crucial for halting tumor growth and proliferation .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications:

  • Inhibition of Cyclooxygenase Enzymes : Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit COX enzymes effectively. For example, studies indicate that some derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Mechanism of Action : The anti-inflammatory effects are primarily due to the reduction of prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses. The presence of electron-donating substituents enhances this activity by stabilizing the enzyme-inhibitor complex .

Case Studies and Research Findings

  • Anticancer Activity Study :
    A notable study highlighted a related pyrazolo[3,4-d]pyrimidine derivative that exhibited significant anticancer potential by inducing apoptosis in various cancer cell lines. The findings suggest that modifications to the pyrazolo structure can enhance efficacy against specific cancer types.
  • Anemia Treatment :
    Another study demonstrated that a pyrazolo[3,4-d]pyrimidine derivative significantly increased hemoglobin levels in anemic model rats through the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production. This indicates the dual potential of these compounds not only as anticancer agents but also in treating conditions like renal anemia .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate involves the inhibition of CDK2 (cyclin-dependent kinase 2). This enzyme plays a crucial role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and the acetamide/ester groups. Key examples include:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate (Target) C₂₁H₂₃N₅O₃S (estimated) 2,4-dimethylphenyl; ethyl acetate side chain ~449.5 (estimated) Not explicitly reported; inferred high lipophilicity due to methyl/ethyl groups
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₀H₁₃F₄N₅O₂S 4-fluorophenyl; trifluoromethoxyphenyl acetamide 463.41 ChemSpider ID: 18404396; higher polarity due to -CF₃O group
Example 83 C₃₄H₂₇F₃N₄O₄ 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl); chromen-4-one moiety 634.6 Melting point: 302–304°C; mass: 571.198 (M+1)

Key Observations :

  • The target compound ’s 2,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to the 4-fluorophenyl group in , which may influence membrane permeability and metabolic stability.
  • Chromenone-containing analogs (e.g., ) exhibit higher molecular weights and melting points, likely due to extended aromatic systems .

Pharmacological Activities

Pyrazolo[3,4-d]pyrimidines are recognized for their antitumor and kinase inhibitory properties . While explicit data for the target compound are unavailable, insights can be drawn from analogs:

  • Antitumor Activity : Fluorinated derivatives (e.g., ) show enhanced DNA-binding capacity due to -CF₃O groups, which may improve cytotoxicity .
  • Kinase Inhibition: Chromenone-containing analogs (e.g., ) target kinases like EGFR and VEGFR, with bulky substituents modulating selectivity .
  • Structural-Activity Relationships (SAR) : The 2,4-dimethylphenyl group in the target compound may reduce metabolic degradation compared to unsubstituted phenyl rings, a hypothesis supported by studies on methylated heterocycles .

Challenges and Limitations

  • Data Gaps : Pharmacokinetic and toxicity profiles for the target compound remain uncharacterized, necessitating further studies.
  • Contradictions : While fluorinated analogs (e.g., ) exhibit enhanced bioactivity, their increased polarity may limit bioavailability compared to the target’s lipophilic structure .

Biological Activity

Ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have gained significant attention due to their diverse biological activities, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to inhibit various enzymes involved in cell cycle regulation. The synthesis of this compound typically involves multiple steps, starting with the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then modified through various reactions to yield the final product.

Synthetic Route Overview

  • Condensation Reaction : Formation of the pyrazole ring.
  • Functionalization : Introduction of sulfanyl and acetamido groups.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.

Anticancer Properties

Pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity through various mechanisms, including inhibition of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR). The inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells.

  • In vitro Studies : Compounds similar to this compound have been tested against several cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values around 1.74 µM were reported for related compounds.
    • A549 (lung cancer) and PC-3 (prostate cancer) also demonstrated susceptibility to these compounds .
CompoundCell LineIC50 (µM)
1aMCF-71.74
1dA549Data not available
1ePC-3Data not available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves targeting bacterial kinases, which are crucial for bacterial growth and replication.

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli

These compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections, especially in immunocompromised patients .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with the active sites of CDKs and DHFR through hydrogen bonding and hydrophobic interactions.
  • Induction of Apoptosis : It promotes the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 in cancer cells .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazolo[3,4-d]pyrimidines, this compound was found to significantly inhibit tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that certain derivatives showed enhanced efficacy when used in combination with traditional antibiotics like ampicillin and kanamycin. This suggests a potential strategy for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a pyrazolo[3,4-d]pyrimidin-4-one precursor with ethyl chloroacetate in anhydrous dimethylformamide (DMF) under reflux (6 hours) with potassium carbonate as a base. Post-reaction, the product is isolated via ice quenching, filtration, and recrystallization from ethanol . Key considerations include:

  • Anhydrous conditions to prevent hydrolysis of intermediates.
  • Stoichiometric control of ethyl chloroacetate to avoid side reactions.
  • Recrystallization solvents (e.g., ethanol) to optimize purity and yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and thioether/acetyl linkages.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment.
    • Cross-referencing spectral data with analogous pyrazolo[3,4-d]pyrimidine derivatives (e.g., substituent-induced chemical shifts ) is critical.

Advanced Research Questions

Q. What experimental strategies address contradictions in reaction yields when varying substituents on the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :

  • Mechanistic studies : Probe the reaction pathway using density functional theory (DFT) to identify steric or electronic effects of substituents (e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl) on nucleophilic attack efficiency .
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, base strength) to isolate yield-limiting factors. For example, DMF’s high polarity may favor SN2 mechanisms, while weaker bases like K₂CO₃ reduce side-product formation .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., pyridopyrimidine analogs) to identify trends in reactivity .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer :

  • Reaction path searching : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for key steps like thioether bond formation or amide coupling. This identifies transition states and guides solvent/base selection .
  • Molecular docking : If targeting biological activity (e.g., kinase inhibition), dock the compound into protein active sites to predict binding modes and prioritize synthetic modifications .
  • Machine learning (ML) : Train models on existing pyrazolo[3,4-d]pyrimidine reaction datasets to predict optimal conditions (e.g., catalyst, temperature) for new derivatives .

Q. What methodologies resolve discrepancies in biological activity data across similar compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 2,4-dimethylphenyl vs. fluorophenyl) and assay against target enzymes/receptors. Use statistical tools (e.g., IC₅₀ curve fitting) to quantify potency differences .
  • Metabolic stability assays : Test for cytochrome P450-mediated degradation or plasma esterase hydrolysis (e.g., ethyl ester cleavage) to explain variability in in vivo vs. in vitro results .
  • Crystallographic validation : Co-crystallize the compound with its target to confirm binding hypotheses derived from conflicting activity data .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinetic assays : Use fluorescence-based or colorimetric substrates (e.g., ADP-Glo™ for kinases) to measure IC₅₀ values. Include controls for non-specific binding (e.g., DMSO vehicle) .
  • Selectivity profiling : Screen against a panel of related enzymes (e.g., kinase family members) to assess specificity. Cross-reference with PubChem BioAssay data for analogous compounds .
  • Dose-response curves : Use 8–12 concentration points in triplicate to ensure statistical robustness. Apply nonlinear regression models (e.g., GraphPad Prism) for curve fitting .

Q. What analytical techniques are critical for detecting decomposition products during storage?

  • Methodological Answer :

  • HPLC-MS : Monitor for ester hydrolysis (e.g., ethyl → carboxylic acid) or sulfanyl group oxidation. Use C18 columns with acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., 25°C vs. 4°C) .
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation via NMR or LC-MS .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in a research setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Neutralize reaction byproducts (e.g., HCl from chloroacetate reactions) before aqueous disposal .
  • Emergency procedures : Maintain spill kits with absorbent materials (e.g., vermiculite) and ensure eyewash stations are accessible .

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